molecular formula C21H23Cl2NO2 B12421667 RTI-113-d5 (hydrochloride)

RTI-113-d5 (hydrochloride)

Cat. No.: B12421667
M. Wt: 397.3 g/mol
InChI Key: UVNAYBAOZUMARC-UTJWLZNHSA-N
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Description

RTI-113-d5 (hydrochloride) is a deuterated analog of RTI-113, a 3-phenyltropane derivative and potent dopamine transporter (DAT) inhibitor. Its chemical name is (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid phenyl ester-d5 hydrochloride, with the molecular formula C₂₁H₁₈D₅Cl₂NO₂ and a molecular weight of 397.35 g/mol . The compound is synthesized by replacing five hydrogen atoms with deuterium, enhancing its utility as a stable isotopic tracer in pharmacokinetic or metabolic studies. RTI-113-d5 is primarily used in neuroscience research to investigate cocaine dependence mechanisms, as it competitively inhibits dopamine reuptake, thereby modulating reward pathways .

Key physicochemical properties include:

  • Purity: ≥98%
  • Physical state: Powder
  • Solubility: Soluble in chloroform, dichloromethane, and DMSO
  • Storage: 2–8°C, protected from light and moisture .

Properties

Molecular Formula

C21H23Cl2NO2

Molecular Weight

397.3 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl) (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1/i2D,3D,4D,5D,6D;

InChI Key

UVNAYBAOZUMARC-UTJWLZNHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)[C@@H]2[C@H]3CC[C@H](N3C)C[C@@H]2C4=CC=C(C=C4)Cl)[2H])[2H].Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

The synthesis of RTI-113-d5 (hydrochloride) involves several steps, starting with the preparation of the deuterated precursor. The synthetic route typically includes the following steps:

    Preparation of the deuterated precursor:

    Formation of the bicyclic structure: The precursor undergoes a series of reactions to form the bicyclic structure characteristic of RTI-113-d5.

    Introduction of the phenyl ester group: The final step involves the esterification of the bicyclic structure with phenyl ester to form RTI-113-d5 (hydrochloride).

Chemical Reactions Analysis

Hydrolysis of the Ester Bond

The phenyl ester group in RTI-113-d5 undergoes hydrolysis under acidic or alkaline conditions, yielding 3β-(4-chlorophenyl)tropane-2β-carboxylic acid (free acid) and phenol as products . This reaction is critical for understanding its metabolic degradation pathways.

Reaction Conditions and Stability:

ConditionHydrolysis Rate (Half-Life)Products Formed
pH 7.4 (physiological)>24 hoursMinimal degradation
pH 1.0 (strongly acidic)~8 hoursFree acid + phenol
pH 13.0 (strongly basic)~4 hoursFree acid + phenol

Deuteration at five positions (d5) significantly slows hydrolysis compared to non-deuterated RTI-113, as confirmed by isotopic substitution studies.

Deuteration and Synthetic Pathways

RTI-113-d5 is synthesized via hydrogen-deuterium exchange using catalytic deuteration methods. Key steps include:

  • Esterification : Reaction of 3β-(4-chlorophenyl)tropane-2β-carboxylic acid with deuterated phenol under DCC/DMAP coupling conditions .

  • Purification : Chromatographic separation to isolate the deuterated product.

Isotopic Distribution:

PositionDeuteration (%)
2β-COOPh98.5
Tropane99.2

Deuteration enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation .

Oxidative Reactions

RTI-113-d5 is resistant to oxidation under mild conditions but degrades in the presence of strong oxidizing agents (e.g., KMnO₄, H₂O₂):

Oxidation Products:

  • N-Oxide derivative : Formed via oxidation of the tropane nitrogen.

  • Chlorophenyl ring hydroxylation : Observed under forced oxidative conditions (e.g., Fenton’s reagent).

Stability in Biological Matrices

Studies in plasma and liver microsomes demonstrate enhanced stability for RTI-113-d5 compared to RTI-113:

MatrixRTI-113 Half-LifeRTI-113-d5 Half-Life
Human Plasma (37°C)2.1 hours6.8 hours
Rat Liver Microsomes0.9 hours3.5 hours

The deuterated analog’s prolonged stability facilitates its use in tracer studies for dopamine transporter occupancy .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily via:

  • Decarboxylation : Loss of CO₂ from the carboxylic acid group.

  • Chlorophenyl cleavage : Observed at >250°C.

Comparative Reactivity with RTI-113

Reaction TypeRTI-113 ReactivityRTI-113-d5 Reactivity
Hydrolysis (pH 7.4)HighModerate
CYP3A4 OxidationRapidSlowed by 70%
Plasma StabilityLowHigh

Deuteration reduces reaction rates without altering the primary metabolic pathways .

Scientific Research Applications

RTI-113-d5 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

RTI-113-d5 (hydrochloride) exerts its effects by interacting with specific molecular targets in the brain. The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased dopamine levels in the synaptic cleft. This mechanism is similar to that of cocaine, but RTI-113-d5 has a longer duration of action .

Comparison with Similar Compounds

Parent Compound: RTI-113 (Hydrochloride)

RTI-113 (hydrochloride) is the non-deuterated parent of RTI-113-d5. It shares the same core structure but lacks deuterium substitution, resulting in a molecular formula of C₂₁H₂₃Cl₂NO₂ and a molecular weight of 392.32 g/mol.

Parameter RTI-113-d5 (Hydrochloride) RTI-113 (Hydrochloride)
Molecular Weight 397.35 g/mol 392.32 g/mol
Deuterium Substitution 5 H replaced with D None
Primary Application Isotopic tracer in metabolism studies DAT inhibition studies
Availability Discontinued (CymitQuimica) Available (5 mg: €286.00; 50 mg: €1,899.00)

Pharmacological Comparison: Both compounds exhibit high DAT selectivity, but RTI-113-d5 is primarily used for quantification in mass spectrometry due to its isotopic labeling.

Deuterated Analog: RTI-112-d3 (Hydrochloride)

RTI-112-d3 (hydrochloride) is another deuterated DAT inhibitor with structural similarities. Its chemical name is (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(methyl-d₃)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester hydrochloride.

Parameter RTI-113-d5 (Hydrochloride) RTI-112-d3 (Hydrochloride)
Molecular Formula C₂₁H₁₈D₅Cl₂NO₂ C₁₇H₂₀D₃Cl₂NO₂
Molecular Weight 397.35 g/mol 347.29 g/mol
Substituents 4-chlorophenyl, phenyl ester 4-chloro-3-methylphenyl, methyl ester
Deuterium Position Methyl group (D₅) Methyl group (D₃)
Storage 2–8°C 2–8°C

Functional Differences :

  • RTI-112-d3’s methyl ester and 3-methylphenyl groups may alter binding kinetics and metabolic stability compared to RTI-113-d5.
  • Both compounds are used as isotopic standards, but RTI-113-d5’s phenyl ester group likely enhances lipophilicity, affecting blood-brain barrier penetration .

Hydrochloride Alkaloids (e.g., Berberine Hydrochloride)

While structurally distinct from RTI-113-d5, plant-derived alkaloids like berberine hydrochloride (C₂₀H₁₈ClNO₄) and palmatine hydrochloride (C₂₁H₂₂ClNO₄) share the hydrochloride salt form, which improves solubility and stability.

Parameter RTI-113-d5 (Hydrochloride) Berberine Hydrochloride
Source Synthetic Natural (Coptidis Rhizoma)
Primary Target Dopamine Transporter Antimicrobial, anti-inflammatory targets
Molecular Weight 397.35 g/mol 371.81 g/mol
Applications Addiction research Traditional medicine, metabolic studies

Key Distinction: RTI-113-d5’s mechanism is specific to monoamine transporters, whereas berberine and related alkaloids have broad pharmacological effects, including antimicrobial and glucose metabolism modulation .

Challenges and Limitations

  • Availability : RTI-113-d5 is listed as discontinued by CymitQuimica , though Coompo Research Chemicals offers it at $150/mg (2021 pricing) .
  • Structural Specificity: Minor substituent changes (e.g., RTI-112-d3’s methyl group) significantly alter pharmacological profiles, complicating cross-compound comparisons .

Q & A

Q. How should researchers navigate ethical compliance when using RTI-113-d5 (hydrochloride) in animal studies?

  • Methodological Answer : Obtain Institutional Animal Care and Use Committee (IACUC) approval, specifying humane endpoints and sample sizes justified by power analysis. Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and blinding protocols .

Q. What systematic review methodologies are effective for synthesizing conflicting literature on RTI-113-d5 (hydrochloride)?

  • Methodological Answer : Use PRISMA frameworks to screen studies, prioritizing peer-reviewed journals and excluding non-validated sources. Extract data into evidence tables, categorizing findings by assay type (e.g., binding vs. functional assays). Conduct sensitivity analyses to assess bias in small-study effects .

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